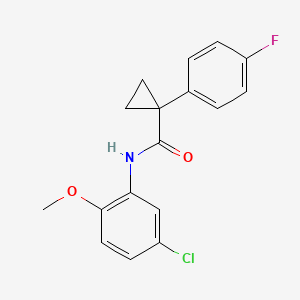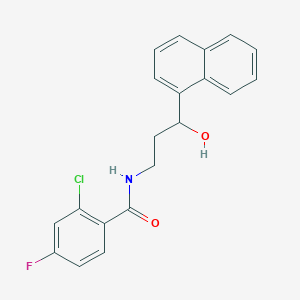
(3-(Di-p-tolylamino)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Di-p-tolylamino)phenyl)boronic acid: is an organic compound with the molecular formula C20H20BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a di-p-tolylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Di-p-tolylamino)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with di-p-tolylamine under palladium-catalyzed conditions to form the corresponding 3-(di-p-tolylamino)aniline . This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (3-(Di-p-tolylamino)phenyl)boronic acid can undergo oxidation reactions, typically forming the corresponding .
Reduction: Reduction reactions can convert the boronic acid group to a or other reduced forms.
Substitution: The compound can participate in , where the boronic acid group reacts with halides or triflates to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Palladium catalysts, bases like , and solvents such as or .
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
Chemistry: (3-(Di-p-tolylamino)phenyl)boronic acid is used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in cross-coupling reactions to form biaryl structures, which are important in pharmaceuticals and materials science.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities , including antimicrobial and anticancer properties . Research is ongoing to understand its interactions with biological targets and its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials , such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of (3-(Di-p-tolylamino)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating covalent bond formation . This property is exploited in sensor technologies and catalysis . The compound’s interactions with biological targets are still under investigation, but it is believed to modulate enzyme activities and cell signaling pathways .
類似化合物との比較
- Phenylboronic acid
- (4-(Di-p-tolylamino)phenyl)boronic acid
- (3-(Diphenylamino)phenyl)boronic acid
Uniqueness: (3-(Di-p-tolylamino)phenyl)boronic acid is unique due to the presence of the di-p-tolylamino group , which imparts distinct electronic and steric properties. This makes it more suitable for specific applications in organic electronics and biological research compared to its analogs.
特性
IUPAC Name |
[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(14-20)21(23)24/h3-14,23-24H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISBNIQSSKGQSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)

![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)
![4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2400992.png)
![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)


![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)

